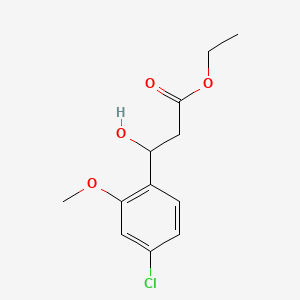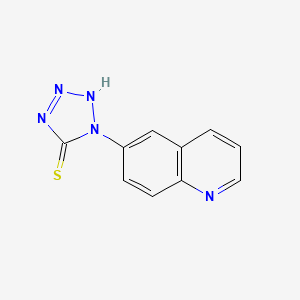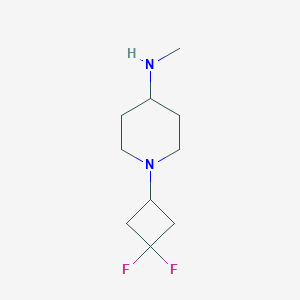
1-(3,3-difluorocyclobutyl)-N-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Difluorocyclobutyl)-N-methylpiperidin-4-amine is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-difluorocyclobutyl)-N-methylpiperidin-4-amine typically involves the following steps:
Formation of the Difluorocyclobutyl Intermediate: The difluorocyclobutyl group can be synthesized through the reaction of a suitable cyclobutyl precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).
Attachment to Piperidine: The difluorocyclobutyl intermediate is then reacted with N-methylpiperidin-4-amine under appropriate conditions to form the final product. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Difluorocyclobutyl)-N-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorocyclobutyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutyl ketones or carboxylic acids, while reduction could produce difluorocyclobutyl alcohols.
Scientific Research Applications
1-(3,3-Difluorocyclobutyl)-N-methylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be explored as a potential drug candidate due to its unique structural features. It may exhibit activity against specific biological targets, making it valuable for drug discovery and development.
Materials Science: The compound’s fluorinated structure can impart desirable properties such as increased thermal stability and hydrophobicity, making it useful in the development of advanced materials.
Biological Studies: Researchers can investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel compounds.
Mechanism of Action
The mechanism of action of 1-(3,3-difluorocyclobutyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. The difluorocyclobutyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring may also contribute to the compound’s overall pharmacological profile by influencing its physicochemical properties and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(3,3-Difluorocyclobutyl)methanol: This compound shares the difluorocyclobutyl group but differs in the functional group attached to it.
1-(3,3-Difluorocyclobutyl)ethanone: Similar in structure but contains a ketone group instead of the piperidine ring.
(3,3-Difluorocyclobutyl)ethanol: Contains a hydroxyl group instead of the piperidine ring.
Uniqueness
1-(3,3-Difluorocyclobutyl)-N-methylpiperidin-4-amine is unique due to the combination of the difluorocyclobutyl group and the piperidine ring. This structural arrangement can result in distinct physicochemical properties and biological activities compared to other similar compounds. The presence of the piperidine ring may enhance the compound’s solubility, stability, and ability to interact with specific biological targets.
Properties
Molecular Formula |
C10H18F2N2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(3,3-difluorocyclobutyl)-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C10H18F2N2/c1-13-8-2-4-14(5-3-8)9-6-10(11,12)7-9/h8-9,13H,2-7H2,1H3 |
InChI Key |
JVORUPUEMFPVSX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1)C2CC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


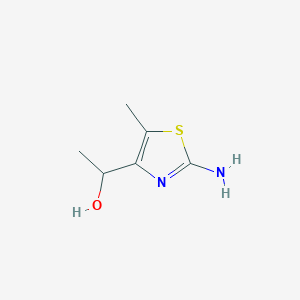
![4'-Bromo-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13679057.png)
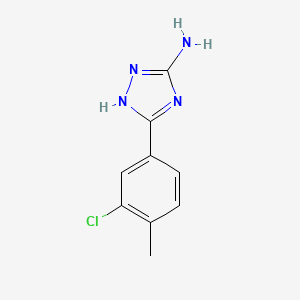
![3-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679072.png)


![Methyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13679093.png)

![5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679107.png)
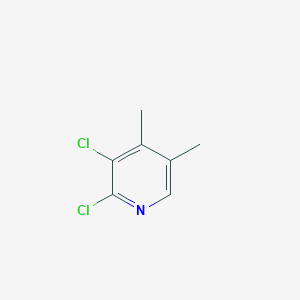
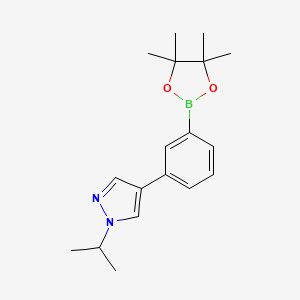
![N-[2-(2-Bromophenoxy)-5-chlorophenyl]formamide](/img/structure/B13679116.png)
